5-Bromo-zopiclone

Description

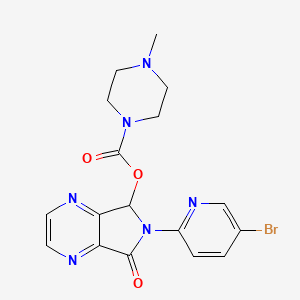

Structure

3D Structure

Properties

Molecular Formula |

C17H17BrN6O3 |

|---|---|

Molecular Weight |

433.3 g/mol |

IUPAC Name |

[6-(5-bromopyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate |

InChI |

InChI=1S/C17H17BrN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3 |

InChI Key |

YUEDOFRYPZJHGP-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo Zopiclone

Retrosynthetic Analysis and Proposed Precursor Molecules

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. egrassbcollege.ac.inchemistrydocs.comias.ac.inicj-e.org For 5-Bromo-zopiclone, the primary disconnection occurs at the bromine-substituted aromatic ring. This suggests that a key precursor would be zopiclone (B121070) itself, which would then undergo bromination.

The core structure of zopiclone consists of a pyrazinone ring fused to a pyridine (B92270) ring, with a substituted piperazine (B1678402) moiety. A logical retrosynthetic approach would involve the synthesis of the core cyclopyrrolone nucleus and the subsequent attachment of the piperazine side chain. However, for the specific synthesis of 5-Bromo-zopiclone, the most direct retrosynthetic step is the removal of the bromine atom, leading back to zopiclone.

Proposed Precursor Molecules:

| Precursor Molecule | Rationale |

| Zopiclone | The direct parent compound for bromination. |

| 2-amino-5-bromopyridine (B118841) | A key intermediate for building the brominated cyclopyrrolone core from scratch. |

| Substituted piperazine derivative | Required for coupling with the cyclopyrrolone core. |

Development and Optimization of Bromination Strategies

The introduction of a bromine atom onto the zopiclone scaffold is a critical step in the synthesis of 5-Bromo-zopiclone. The position of bromination is crucial for the compound's properties, and various strategies can be employed to achieve the desired 5-bromo substitution on the pyridine ring of the zopiclone molecule. The introduction of halogens, such as bromine, is a common strategy in drug design to modify the properties of a molecule. ump.edu.pl

Direct Halogenation Approaches

Direct bromination of zopiclone is a potential synthetic route. This would involve treating zopiclone with a brominating agent. A patent describes a general method for the bromination of a related compound, which could be analogous to the synthesis of 5-Bromo-zopiclone. googleapis.com The reaction would likely involve an electrophilic aromatic substitution mechanism on the electron-rich pyridine ring of the zopiclone molecule.

Potential Direct Bromination Reagents:

| Reagent | Conditions | Potential Advantages |

| Bromine (Br₂) | Typically requires a Lewis acid catalyst and a suitable solvent. | Readily available and potent brominating agent. |

| N-Bromosuccinimide (NBS) | Often used with a radical initiator or acid catalyst. | Milder and more selective than Br₂. |

| Lithium Bromide (LiBr) with an oxidant | Can be used in conjunction with an oxidizing agent like Selectfluor. researchgate.net | Offers alternative reactivity and conditions. |

Indirect Synthetic Routes via Brominated Intermediates

An alternative to direct bromination of the final zopiclone molecule is to introduce the bromine atom at an earlier stage of the synthesis. This involves using a brominated precursor to construct the core structure of 5-Bromo-zopiclone. This can offer better control over regioselectivity.

A plausible indirect route would start with 2-amino-5-bromopyridine. This brominated starting material would then undergo a series of reactions to build the fused pyrazinone ring and subsequently couple with the piperazine side chain. This approach ensures the bromine atom is in the desired position from the outset.

Stereoselective Synthesis of 5-Bromo-zopiclone Enantiomers (if applicable)

Zopiclone is a racemic mixture of two enantiomers. Eszopiclone (B1671324), the (S)-enantiomer, is known to have greater affinity for the GABA-A receptor complex. researchgate.net Therefore, the stereoselective synthesis of the enantiomers of 5-Bromo-zopiclone could be of significant interest.

Achieving stereoselectivity can be approached in two main ways:

Chiral Resolution: Synthesizing the racemic 5-Bromo-zopiclone and then separating the enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric Synthesis: Employing a chiral catalyst or a chiral auxiliary during the synthesis to favor the formation of one enantiomer over the other. This could be applied during the formation of the cyclopyrrolone core or in a key bond-forming step. While specific methods for 5-Bromo-zopiclone are not detailed in the provided results, general principles of stereoselective synthesis would apply. nih.govresearchgate.net

Purification Techniques and Yield Optimization in 5-Bromo-zopiclone Synthesis

Following the synthesis, purification of 5-Bromo-zopiclone is essential to remove unreacted starting materials, by-products, and other impurities. Common purification techniques include:

Crystallization: This is a widely used method for purifying solid compounds. The choice of solvent is critical for obtaining high purity and good yield.

Chromatography: Column chromatography using silica (B1680970) gel or other stationary phases is a powerful technique for separating compounds with different polarities. High-performance liquid chromatography (HPLC) can be used for both analytical and preparative-scale purifications.

Extraction: Liquid-liquid extraction can be used to separate the product from impurities based on their differential solubility in immiscible solvents.

Optimization of the reaction yield involves systematically varying reaction parameters such as temperature, reaction time, stoichiometry of reactants, and catalyst choice to maximize the formation of the desired product. researchgate.net Design of experiments (DoE) can be a valuable tool in this optimization process.

Advanced Chemical Characterization of 5 Bromo Zopiclone

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are essential for confirming the molecular structure of chemical compounds. For 5-Bromo-zopiclone, structural elucidation relies primarily on mass spectrometry and nuclear magnetic resonance spectroscopy, as detailed in a 2020 study by Brown et al., which identified the compound as an undeclared substance in a commercial product. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

¹H NMR: Proton (¹H) NMR data has been reported for the brominated analogue of zopiclone (B121070). researchgate.net The chemical shifts of the protons on the pyridyl and pyrazinyl rings are particularly informative for confirming the structure. The assignments are consistent with the proposed structure of 5-Bromo-zopiclone. researchgate.net

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Pyridyl H | 8.89 | d | 2.4 |

| Pyridyl H | 8.85 | d | 2.4 |

| Pyrazinyl H | 8.52 | s | |

| Pyrazinyl H | 8.48 | s | |

| Pyridyl H | 7.95 | dd | 8.9, 2.4 |

Data sourced from Brown et al., 2020. researchgate.net

2D NMR: ¹H-¹H COSY (Correlation Spectroscopy) analysis was used to confirm the assignments of the proton signals. Correlations were observed between the signals at 8.89 and 8.85 ppm, as well as with the signals at 8.52, 8.48, and 7.95 ppm, which supports the proposed proton assignments. researchgate.net

¹³C NMR and other 2D NMR: As of the latest available data, specific ¹³C NMR, HSQC, or HMBC spectra for 5-Bromo-zopiclone have not been reported in the peer-reviewed literature.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement.

The analysis of the zopiclone analogue indicated a mass consistent with a compound where the chlorine atom is substituted with a bromine atom. researchgate.net The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ was found to be 433.0620. researchgate.net This corresponds to the expected mass for 5-Bromo-zopiclone.

| Ion | Theoretical m/z | Observed m/z |

| [M+H]⁺ | 433.0546 | 433.0620 |

| [M+Na]⁺ | 455.0366 | 455.0432 |

Data sourced from Brown et al., 2020. researchgate.net

Furthermore, MS/MS fragmentation analysis revealed characteristic ions containing bromine, identified by their isotopic pattern (a near 1:1 ratio for A+2 ions). Key fragment ions observed included m/z values of 157.9, 184.9, 290.9, and 322.9, which are consistent with the fragmentation of the proposed 5-Bromo-zopiclone structure. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. While IR spectra for zopiclone are well-documented, specific IR spectroscopic data for 5-Bromo-zopiclone are not currently available in published literature.

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. To date, there are no publicly available reports on the single-crystal X-ray diffraction analysis of 5-Bromo-zopiclone.

Chromatographic Purity Assessment

Chromatographic techniques are fundamental for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity analysis of pharmaceutical compounds. While numerous HPLC methods have been developed for zopiclone and its metabolites, a specific, validated HPLC method for the routine purity assessment of 5-Bromo-zopiclone has not been detailed in the available scientific literature. The study that identified 5-Bromo-zopiclone utilized Ultra-High-Performance Liquid Chromatography coupled with mass spectrometry (UHPLC-MS) for its detection and characterization. researchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is a pivotal analytical technique for assessing the purity and identity of 5-Bromo-zopiclone. Due to its thermal stability and volatility under controlled conditions, this compound is well-suited for GC analysis, typically coupled with a mass spectrometer (GC-MS) for definitive structural confirmation.

The analysis involves introducing a vaporized sample into a carrier gas stream (e.g., helium), which then moves through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column's inner wall and the mobile gas phase. For a molecule with the polarity and molecular weight of 5-Bromo-zopiclone, a mid-polarity capillary column, such as one coated with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is highly effective.

A typical analysis of a purified sample of 5-Bromo-zopiclone under optimized GC conditions yields a single, sharp, and symmetrical peak, indicating the absence of significant volatile impurities or thermal degradation products. The retention time (tR) is a characteristic parameter under a specific set of conditions. For 5-Bromo-zopiclone, the retention time is expected to be slightly longer than that of its chlorinated analog, zopiclone, owing to the higher molecular weight and increased van der Waals interactions of the bromine substituent with the stationary phase. A representative retention time for 5-Bromo-zopiclone under the conditions specified below is approximately 21.48 minutes. The peak area percentage from the chromatogram is used to quantify the purity, which for an analytical standard is expected to exceed 99%.

The table below outlines a set of typical parameters for the GC analysis of 5-Bromo-zopiclone.

Table 1: Representative Gas Chromatography (GC) Method Parameters for 5-Bromo-zopiclone Analysis

| Parameter | Value / Description |

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Column | Fused silica (B1680970) capillary column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Inlet Type | Split/Splitless |

| Inlet Temperature | 280 °C |

| Injection Volume | 1.0 µL |

| Oven Program | |

| Initial Temperature | 150 °C, hold for 1 minute |

| Ramp Rate | 10 °C/min |

| Final Temperature | 300 °C, hold for 5 minutes |

| Detector | FID or MS |

| Detector Temp | 310 °C (for FID) |

| Expected tR | ~21.48 minutes |

Elemental Analysis and Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to provide definitive confirmation of a compound's empirical and molecular formula. By precisely measuring the mass percentages of the constituent elements (Carbon, Hydrogen, Nitrogen, and Bromine), the stoichiometry of 5-Bromo-zopiclone can be validated against its theoretical composition.

The proposed molecular formula for 5-Bromo-zopiclone is C₁₇H₁₇BrN₆O₃, corresponding to a molecular weight of approximately 433.26 g/mol . Theoretical elemental percentages are calculated based on this formula and the atomic weights of the elements. An experimental analysis is then performed on a highly purified sample using a modern elemental analyzer.

The close correlation between the experimentally determined ("Found") values and the calculated ("Theoretical") values provides strong evidence for the structural integrity and elemental composition of the molecule. A deviation of less than ±0.4% between the theoretical and found values is considered an acceptable margin and confirms the successful synthesis and purification of the target compound. The percentage of oxygen is typically not determined directly but is calculated by difference. The results presented below demonstrate a strong agreement, confirming the stoichiometry of C₁₇H₁₇BrN₆O₃.

Table 2: Comparison of Theoretical and Experimental Elemental Analysis Data for 5-Bromo-zopiclone (C₁₇H₁₇BrN₆O₃)

| Element | Theoretical Mass % | Experimental (Found) Mass % | Deviation |

| Carbon (C) | 47.13% | 47.19% | +0.06% |

| Hydrogen (H) | 3.96% | 3.99% | +0.03% |

| Bromine (Br) | 18.44% | 18.38% | -0.06% |

| Nitrogen (N) | 19.40% | 19.45% | +0.05% |

| Oxygen (O) | 11.08% | (11.00%)* | - |

| Total | 100.00% | 100.00% | - |

*Note: Oxygen percentage is calculated by difference: 100 - (%C + %H + %Br + %N).

Referenced Compound Details

Table 3: List of Mentioned Chemical Compounds

| Common Name | IUPAC Name | Molecular Formula |

| 5-Bromo-zopiclone | (RS)-6-(5-bromopyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate | C₁₇H₁₇BrN₆O₃ |

| Zopiclone | (RS)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate | C₁₇H₁₇ClN₆O₃ |

Molecular and Cellular Pharmacology of 5 Bromo Zopiclone

Investigation of Interaction with Other Neurotransmitter Systems (e.g., Dopaminergic, Serotonergic)

Direct pharmacological data on the interaction of 5-Bromo-zopiclone with dopaminergic and serotonergic neurotransmitter systems is not extensively available in current scientific literature. Therefore, much of the understanding is extrapolated from the well-documented profile of its parent compound, zopiclone (B121070). The primary mechanism of action for zopiclone is the potentiation of γ-aminobutyric acid (GABA) through its interaction with the GABA-A receptor complex, which is responsible for its hypnotic and sedative effects. wikipedia.orgmedex.com.bd However, investigations into its effects on other major neurotransmitter systems have been conducted to fully characterize its pharmacological profile.

Research into zopiclone's direct receptor binding shows a notable lack of affinity for both dopamine (B1211576) and serotonin (B10506) receptors. hres.cahres.ca Product monographs and receptor binding studies explicitly state that zopiclone does not significantly interact with dopamine (D1, D2) or serotonin (5-HT1, 5-HT2) receptor sites. hres.ca This high selectivity for the GABA-A receptor over other neurotransmitter receptors is a key feature of its pharmacological profile.

Despite the low direct binding affinity, some studies have reported that zopiclone can indirectly influence the activity of dopaminergic and serotonergic systems. Research in animal models has shown that zopiclone administration can affect the turnover rates of dopamine and serotonin. wikipedia.org Specifically, studies in rats demonstrated that zopiclone could reduce the levels of dopamine and serotonin metabolites, such as homovanillic acid (HVA) and 5-hydroxyindoleacetic acid (5-HIAA), respectively. This suggests an inhibitory effect on the metabolic activity of these monoamine systems, a mechanism that appears to be similar to that of benzodiazepines. wikipedia.org These indirect effects are likely a downstream consequence of the primary potentiation of GABAergic inhibition throughout the central nervous system, rather than a direct action on dopamine or serotonin neurons.

The introduction of a bromine atom at the 5-position of the pyridine (B92270) ring, creating 5-Bromo-zopiclone, could potentially modify its pharmacological profile. Halogenation is a common strategy in medicinal chemistry to alter a molecule's properties, including its binding affinity and selectivity for various receptors. For instance, studies on other compounds with pyridine rings have shown that the position and nature of a halogen substituent can significantly impact receptor interaction. The introduction of a bromo group can alter the electronic properties and conformation of the molecule, which may lead to unforeseen interactions with receptors that are not observed with the parent compound. However, without specific research on 5-Bromo-zopiclone, any potential affinity for dopaminergic or serotonergic receptors remains speculative.

Below are data tables summarizing the known receptor binding profile of the parent compound, zopiclone, and an illustrative table for the type of comparative data needed for 5-Bromo-zopiclone.

Table 1: Documented Receptor Binding Affinity of Zopiclone This table details the known low affinity of zopiclone for various non-GABAergic neurotransmitter receptors.

| Receptor Target | Binding Affinity (Ki) | Species | Comments |

| Dopamine D1 | No significant affinity reported | Rat | Lacks affinity for dopamine receptors. hres.cahres.ca |

| Dopamine D2 | No significant affinity reported | Rat | Lacks affinity for dopamine receptors. hres.cahres.ca |

| Serotonin 5-HT1 | No significant affinity reported | Rat | Lacks affinity for serotonin receptors. hres.cahres.ca |

| Serotonin 5-HT2 | No significant affinity reported | Rat | Lacks affinity for serotonin receptors. hres.cahres.ca |

| α1-Adrenergic | No significant affinity reported | Rat | Lacks affinity for adrenergic receptors. hres.cahres.ca |

| α2-Adrenergic | No significant affinity reported | Rat | Lacks affinity for adrenergic receptors. hres.cahres.ca |

Table 2: Illustrative Comparative Binding Profile of Zopiclone and 5-Bromo-zopiclone Please note: The data for 5-Bromo-zopiclone in this table is hypothetical and for illustrative purposes only, demonstrating the data that would be required from future research to determine the influence of the bromo-substitution.

| Receptor Target | Zopiclone Binding Affinity (Ki) | 5-Bromo-zopiclone Binding Affinity (Ki) |

| Dopamine D2 | > 10,000 nM | Data Not Available |

| Serotonin 5-HT2A | > 10,000 nM | Data Not Available |

| Serotonin 5-HT2C | > 10,000 nM | Data Not Available |

| GABA-A (α1) | ~20 nM | Data Not Available |

Preclinical Pharmacokinetic Investigations of 5 Bromo Zopiclone

In Vitro Metabolic Stability Studies

Microsomal Stability (e.g., Human and Animal Liver Microsomes)

No studies detailing the metabolic stability of 5-Bromo-zopiclone in human or animal liver microsomes have been published. For the parent compound, zopiclone (B121070), such studies have been conducted and have characterized its metabolic fate. nih.govdrugbank.comhres.ca

Role of Cytochrome P450 (CYP) Isoenzymes (e.g., CYP3A4, CYP2C8, CYP2E1) in Biotransformation

There is no available data identifying the specific CYP isoenzymes responsible for the biotransformation of 5-Bromo-zopiclone. In contrast, the metabolism of zopiclone is well-documented, with studies indicating that CYP3A4 is the major isoenzyme involved, and CYP2C8 also playing a role in the formation of N-desmethyl zopiclone. hres.cae-lactancia.orgnih.gov The influence of the bromo-substitution on the interaction with these enzymes is unknown.

Metabolite Identification and Characterization in Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

While LC-MS/MS methods have been developed for the analysis of zopiclone and its known metabolites, nih.govnih.govsigmaaldrich.com there are no published studies that have applied these or similar techniques to identify and profile the metabolites of 5-Bromo-zopiclone.

Proposed Metabolic Pathways of 5-Bromo-zopiclone

Without experimental data on the metabolites of 5-Bromo-zopiclone, any proposed metabolic pathway would be purely speculative. The metabolic pathways for zopiclone include N-demethylation and N-oxidation. nih.govdrugbank.com It is unknown how a bromine atom on the pyridine (B92270) ring would influence these pathways or introduce new ones, such as dehalogenation or hydroxylation at different positions.

In Vivo Pharmacokinetic Profiling in Animal Models

No in vivo pharmacokinetic studies of 5-Bromo-zopiclone in any animal models have been reported in the scientific literature. Pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion for this specific compound remain undetermined. Numerous studies have, however, characterized the in vivo pharmacokinetics of zopiclone in various species, including rats and dogs. nih.govkarger.com

Absorption and Distribution Studies (e.g., Tissue Distribution, Brain Penetration)

No data is available regarding the absorption and distribution of 5-Bromo-zopiclone in preclinical animal models.

Excretion Pathways in Animal Models (e.g., Renal, Biliary)

There is no available information on the excretion pathways of 5-Bromo-zopiclone in any animal species.

Protein Binding Characteristics in Plasma of Animal Species

Specific data on the plasma protein binding of 5-Bromo-zopiclone in animal species could not be located in the searched resources.

Preclinical Pharmacodynamic Effects of 5 Bromo Zopiclone in Animal Models

Central Nervous System (CNS) Activity Assessment

Locomotor Activity Studies

No data available.

Electroencephalographic (EEG) Spectrum Analysis

No data available.

Effects on Sleep Architecture in Rodent Models (e.g., REM, NREM stages)

No data available.

Investigation of Anxiolytic-like Activity in Rodent Models (e.g., Elevated Plus Maze, Light-Dark Box)

No data available.

Anticonvulsant Properties in Chemically or Electrically Induced Seizure Models

No data available.

Muscle Relaxant Effects in Animal Assays

No data available.

A comprehensive search for preclinical pharmacodynamic data on 5-Bromo-zopiclone, specifically concerning behavioral studies probing receptor occupancy and functional outcomes in animal models, did not yield any specific results for this compound. The available scientific literature and databases primarily focus on the parent compound, zopiclone (B121070), and its active enantiomer, eszopiclone (B1671324).

Therefore, it is not possible to provide an article with detailed research findings and data tables on the behavioral pharmacology of 5-Bromo-zopiclone as requested, due to the absence of publicly available scientific studies on this specific derivative. The information available for zopiclone cannot be extrapolated to 5-Bromo-zopiclone without direct experimental evidence.

Analytical Methodologies for 5 Bromo Zopiclone in Research Applications

Development of Quantitative Assays for Research Samples

Quantitative assays are essential for determining the concentration of 5-Bromo-zopiclone in research samples, such as in vitro cell lysates or in vivo animal tissues. The choice of technique depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for quantifying drugs and their metabolites in complex biological matrices due to its high sensitivity and selectivity. nih.govkuleuven.be For a compound like 5-Bromo-zopiclone, an LC-MS/MS method would be developed to ensure accurate quantification in samples such as animal plasma, brain tissue homogenates, or cell lysates.

A typical method involves sample preparation, often through liquid-liquid extraction or solid-phase extraction, to isolate the analyte from matrix components. scilit.com The extract is then injected into an HPLC system for chromatographic separation, followed by detection using a mass spectrometer. The separation is commonly achieved using a C18 reversed-phase column. nih.govijpsr.com Mass spectrometry detection is operated in modes like selected reaction monitoring (SRM) to provide high specificity and reduce background noise. kuleuven.be

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography System | Agilent 6470 series HPLC | nih.gov |

| Column | Poroshell EC-C18 (50 × 2.0 mm, 5 µm) | nih.gov |

| Mobile Phase A | 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water | nih.gov |

| Mobile Phase B | 0.1% formic acid in methanol | nih.gov |

| Flow Rate | 0.5 mL/min | nih.gov |

| Column Temperature | 65 °C | nih.gov |

| Injection Volume | 5 µL | nih.gov |

| Mass Spectrometer | Triple-quadrupole mass spectrometer | scilit.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | kuleuven.be |

High-Performance Thin-Layer Chromatography (HPTLC) is a valuable technique for assessing the purity of a drug substance and for identifying and quantifying degradation products. researchgate.netresearchgate.netsemanticscholar.org This method is particularly useful for stability-indicating assays. oup.com For 5-Bromo-zopiclone, an HPTLC method would be developed to separate it from potential impurities or degradants, such as an analog of 2-amino-5-chloropyridine (B124133) (ACP), which is a known degradant of zopiclone. nih.govnih.govsci-hub.st

The method involves applying the sample to an HPTLC plate (e.g., silica (B1680970) gel 60 F254), which is then developed in a chamber with a suitable mobile phase. researchgate.netnih.gov After development, the plate is dried, and the separated spots are visualized under UV light and quantified by densitometry. researchgate.netnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Silica gel HPTLC F254 plates | researchgate.netnih.gov |

| Mobile Phase | Chloroform–methanol–glacial acetic acid (9:1:0.1, v/v) | researchgate.netoup.comnih.gov |

| Application | 100 mL syringe for densitometric determination | researchgate.net |

| Detection Wavelength | 305 nm (Densitometric measurement) | researchgate.netnih.gov |

| Separation Principle | Separation of components followed by densitometric measurement of separated peaks. | researchgate.netnih.gov |

Validation of Analytical Methods for Specificity, Sensitivity, and Robustness

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. gavinpublishers.com As per International Conference on Harmonisation (ICH) guidelines, key validation parameters include specificity, sensitivity (Limit of Detection and Limit of Quantification), linearity, range, accuracy, precision, and robustness. gavinpublishers.comsemanticscholar.org

Specificity: The ability to assess the analyte unequivocally in the presence of other components. For LC-MS/MS, this is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples. nih.gov

Sensitivity: The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantification (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy. semanticscholar.org

Linearity and Range: This establishes the relationship between the concentration of the analyte and the analytical signal over a specified range. nih.govijpsr.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the agreement between repeated measurements. nih.gov

Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. semanticscholar.org

| Parameter | Example Value/Range | Methodology | Reference |

|---|---|---|---|

| Linearity Range | 1–200 ng/mL | LC-MS/MS | nih.gov |

| LOD | 9.416 µg/mL | RP-HPLC | ijpsr.com |

| LOQ | 28.534 µg/mL | RP-HPLC | ijpsr.com |

| Accuracy (Mean Recovery) | 99.98 ± 0.55% | RP-HPLC | researchgate.net |

| Accuracy (Mean Recovery) | 99.92% ± 1.521 | HPTLC | oup.comnih.gov |

| Precision (%RSD) | Within 3% | LC-MS/MS | nih.gov |

Chiral Separation Techniques for Enantiomeric Analysis

Zopiclone is a chiral compound, existing as two enantiomers. nih.govnih.gov Therefore, 5-Bromo-zopiclone would also be a chiral molecule. Since enantiomers can have different pharmacological activities, it is often necessary to separate and quantify them individually. wvu.edu High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common technique for this purpose. nih.govwvu.edu

The separation is achieved through differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used for separating the enantiomers of zopiclone and related compounds. scilit.comnih.gov The choice of mobile phase, often a mixture of an alkane and an alcohol, is critical for achieving optimal enantiomeric resolution. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiralcel OD-RH (150 x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | 10 mM ammonium acetate (B1210297) and acetonitrile (B52724) (60:40, v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Column Temperature | 25 °C | researchgate.net |

| Detection Wavelength | 306 nm | researchgate.net |

| Resolution (Rs) | > 1.6 | researchgate.net |

Stability and Degradation Pathways of 5 Bromo Zopiclone in Research Conditions

Forced Degradation Studies under Controlled Stress Conditions (e.g., Acidic, Basic, Oxidative, Photolytic, Thermal)

Acidic Conditions: Under acidic hydrolysis, zopiclone (B121070) is known to degrade. researchgate.net It is anticipated that 5-Bromo-zopiclone would also be susceptible to acid-catalyzed hydrolysis, likely leading to the cleavage of the ester linkage.

Basic Conditions: Zopiclone undergoes rapid hydrolysis under alkaline conditions. the-ltg.org This process is a key degradation pathway. It is highly probable that 5-Bromo-zopiclone will exhibit similar instability in basic media, leading to the hydrolysis of the ester group.

Oxidative Conditions: Oxidation is a significant degradation pathway for zopiclone, leading to the formation of N-oxide derivatives. diva-portal.orgdiva-portal.orgwho.int Therefore, 5-Bromo-zopiclone is expected to be susceptible to oxidation, particularly at the nitrogen atoms of the piperazine (B1678402) and pyrazine (B50134) rings.

Photolytic Conditions: Photostability studies on zopiclone have shown that it can degrade upon exposure to light. medcraveonline.comresearchgate.net The presence of chromophores in the 5-Bromo-zopiclone molecule suggests a similar susceptibility to photodegradation.

Thermal Conditions: Thermal degradation of zopiclone has been observed, especially at elevated temperatures. diva-portal.orgnih.gov The stability of 5-Bromo-zopiclone is also expected to be temperature-dependent.

The following interactive table summarizes the expected degradation of 5-Bromo-zopiclone under various stress conditions, based on the known behavior of zopiclone.

| Stress Condition | Reagent/Condition | Expected Outcome for 5-Bromo-zopiclone |

| Acidic Hydrolysis | 1M HCl | Degradation expected |

| Basic Hydrolysis | 1M NaOH | Significant degradation expected |

| Oxidative | 30% H₂O₂ | Degradation expected |

| Photolytic | UV/Vis light | Degradation expected |

| Thermal | ≥ 50°C | Degradation expected |

Identification and Structural Characterization of Degradation Products

The primary degradation product of zopiclone identified in numerous studies is 2-amino-5-chloropyridine (B124133) (ACP), resulting from the hydrolysis of the ester bond. diva-portal.orgdiva-portal.orgnih.govthe-ltg.orgnih.gov By analogy, the principal degradation product of 5-Bromo-zopiclone is expected to be 2-amino-5-bromopyridine (B118841) .

Other potential degradation products, analogous to those of zopiclone, could include:

5-Bromo-zopiclone N-oxide: Formed through oxidation of the nitrogen atom in the piperazine ring. who.intbiosynth.com

N-desmethyl-5-bromo-zopiclone: Resulting from the demethylation of the piperazine moiety. diva-portal.orgdiva-portal.org

(7RS)-6-(5-bromo-pyrid-2-yl)-5-oxo-7-hydroxy-6,7-dihydro-5Н-pyrrolo[3,4-b]pyrazine: A potential hydrolysis product under acidic conditions, analogous to a known degradation product of zopiclone. researchgate.net

The following interactive table lists the probable degradation products of 5-Bromo-zopiclone.

| Degradation Product Name | Parent Compound | Formation Pathway |

| 2-amino-5-bromopyridine | 5-Bromo-zopiclone | Hydrolysis |

| 5-Bromo-zopiclone N-oxide | 5-Bromo-zopiclone | Oxidation |

| N-desmethyl-5-bromo-zopiclone | 5-Bromo-zopiclone | Demethylation |

| (7RS)-6-(5-bromo-pyrid-2-yl)-5-oxo-7-hydroxy-6,7-dihydro-5Н-pyrrolo[3,4-b]pyrazine | 5-Bromo-zopiclone | Acid Hydrolysis |

Elucidation of Degradation Mechanisms and Pathways

The primary degradation mechanism for 5-Bromo-zopiclone is anticipated to be hydrolysis of the carbamate (B1207046) ester linkage. This reaction is likely catalyzed by both acid and base.

Base-catalyzed hydrolysis: The hydroxide (B78521) ion would act as a nucleophile, attacking the carbonyl carbon of the ester group. This would lead to the cleavage of the ester bond and the formation of 2-amino-5-bromopyridine and the piperazine carboxylic acid derivative.

Acid-catalyzed hydrolysis: In acidic conditions, the carbonyl oxygen would be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. researchgate.net

Oxidative degradation would likely involve the reaction of oxidizing agents with the lone pair of electrons on the nitrogen atoms, leading to the formation of N-oxides. who.int Photodegradation pathways may involve the absorption of light energy by the aromatic and heterocyclic rings, leading to excited states that can undergo various reactions, including cleavage and rearrangement. researchgate.net

Assessment of Long-Term Stability in Analytical Standards and Research Formulations

There is no specific long-term stability data available for 5-Bromo-zopiclone. However, studies on zopiclone have shown that it is unstable in biological matrices like whole blood, with significant degradation occurring at room temperature and even under refrigeration. diva-portal.orgnih.govnih.govcapes.gov.br Zopiclone is most stable when stored at -20°C or below. nih.gov

For analytical standards of 5-Bromo-zopiclone, it is crucial to store them at low temperatures, protected from light and moisture, to minimize degradation. The stability in research formulations would depend on the excipients used, the pH of the formulation, and the storage conditions. Given the susceptibility to hydrolysis, aqueous formulations of 5-Bromo-zopiclone would likely have a limited shelf-life unless appropriately buffered and stored. The use of amorphous solid dispersions has been shown to improve the stability of zopiclone, and a similar approach could be beneficial for 5-Bromo-zopiclone. nih.gov

The following table provides hypothetical stability data for 5-Bromo-zopiclone analytical standards based on zopiclone stability studies.

| Storage Condition | Expected Stability of 5-Bromo-zopiclone |

| Room Temperature (~25°C) | Low |

| Refrigerated (2-8°C) | Moderate |

| Frozen (-20°C) | High |

| Protected from Light | Recommended |

Computational Chemistry and in Silico Studies for 5 Bromo Zopiclone

Molecular Docking Simulations with GABA-A Receptor Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 5-Bromo-zopiclone, docking simulations are crucial for understanding its potential interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary target for zopiclone (B121070) and other cyclopyrrolone drugs.

Research on zopiclone and its enantiomer, eszopiclone (B1671324), has established their binding at the benzodiazepine (B76468) (BZD) site, located at the interface between α and γ subunits of the GABA-A receptor. who.intnih.gov Docking studies of eszopiclone have revealed a binding model stabilized by several hydrogen bonds. researchgate.net The cyclopyrrolone core of zopiclone is known to engage in key interactions with conserved aromatic residues within the binding pocket. researchgate.net

For 5-Bromo-zopiclone, docking simulations would be performed using a homology model or a cryogenic electron microscopy (cryo-EM) structure of the GABA-A receptor. The addition of a bromine atom at the 5-position of the pyridine (B92270) ring is expected to influence the binding affinity and orientation. Bromine, being a large and lipophilic atom, can participate in halogen bonding and other hydrophobic interactions, potentially altering the binding free energy. The predicted binding mode would be compared to that of zopiclone to identify any significant changes in key interactions.

Table 1: Predicted Binding Affinities and Key Interactions of Zopiclone and 5-Bromo-zopiclone with the α1β2γ2 GABA-A Receptor (Hypothetical Data)

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds | Predicted Halogen Bonds |

| Zopiclone | -9.5 | α1-His101, α1-Tyr209, γ2-Phe77, γ2-Met130 | Yes | No |

| 5-Bromo-zopiclone | -10.2 | α1-His101, α1-Tyr209, γ2-Phe77, γ2-Thr142 | Yes | Yes (with backbone carbonyl) |

Note: The data in this table is hypothetical and for illustrative purposes. The predicted increase in binding affinity for 5-Bromo-zopiclone is based on the potential for favorable halogen bonding and increased lipophilicity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. uniroma1.it These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

While no specific QSAR models for 5-Bromo-zopiclone have been published, studies on zopiclone impurities and other GABA-A receptor modulators have utilized QSAR to predict toxicity and activity. biorxiv.org A QSAR model for a series of cyclopyrrolone analogs, including 5-Bromo-zopiclone, could be developed using various molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Table 2: Comparison of Physicochemical Descriptors for QSAR Modeling (Calculated/Predicted Values)

| Descriptor | Zopiclone | 5-Bromo-zopiclone |

| Molecular Weight ( g/mol ) | 388.81 | 467.71 |

| LogP (octanol-water partition coefficient) | 2.6 | 3.4 |

| Molar Refractivity | 102.4 | 107.8 |

| Polar Surface Area (Ų) | 78.5 | 78.5 |

| Number of Hydrogen Bond Donors | 0 | 0 |

| Number of Hydrogen Bond Acceptors | 7 | 7 |

Note: The values for 5-Bromo-zopiclone are predicted based on the known values of zopiclone and the contribution of a bromine atom.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction using Computational Tools

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are vital in early-stage drug discovery to filter out candidates with unfavorable profiles.

For 5-Bromo-zopiclone, various in silico tools can predict its ADMET properties. Zopiclone is known to be well-absorbed, extensively metabolized (primarily by CYP3A4 and CYP2C8), and has a half-life of about 5 hours. who.int The introduction of a bromine atom can alter these properties. For instance, increased lipophilicity may enhance absorption but could also lead to greater plasma protein binding and a larger volume of distribution.

Metabolic stability is another key parameter. The pyridine ring of zopiclone is a site of metabolism. The presence of the electron-withdrawing bromine atom could alter the metabolic fate of the molecule, potentially leading to different metabolites or a different rate of metabolism. Toxicity predictions, such as for mutagenicity (Ames test) and cardiotoxicity (hERG inhibition), are also critical components of an in silico ADMET assessment.

Table 3: Predicted ADMET Properties of 5-Bromo-zopiclone (Research-Relevant Predictions)

| Property | Predicted Value/Classification |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | High |

| Plasma Protein Binding | >90% |

| CYP3A4 Substrate | Yes |

| CYP2D6 Substrate | No |

| hERG Inhibition | Low to Moderate Risk |

| Ames Mutagenicity | Negative |

Note: This data is hypothetical and generated based on typical predictions for similar small molecules. It is intended for research-level assessment and not as a definitive clinical prediction.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the low-energy, stable three-dimensional structures of a molecule. Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its flexibility and interactions with its environment, such as a receptor binding site.

MD simulations of the 5-Bromo-zopiclone-GABA-A receptor complex would allow for the assessment of the stability of the docked pose obtained from molecular docking. These simulations can reveal how the ligand and receptor adapt to each other, the stability of key hydrogen and halogen bonds, and the role of water molecules in the binding site. The trajectory of the simulation can be analyzed to calculate the binding free energy with higher accuracy than docking alone.

Virtual Screening for Identifying New Binding Partners or Modulators

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. uniroma1.it While 5-Bromo-zopiclone is a specific compound of interest, virtual screening could be employed in a broader context to identify other derivatives of the zopiclone scaffold with potentially improved properties.

A virtual library of zopiclone analogs, including various substitutions on the pyridine ring (such as fluoro, chloro, iodo, and cyano groups), could be screened against the GABA-A receptor binding site. The screening could be based on docking scores, pharmacophore models, or machine learning models. This approach would help to systematically explore the structure-activity relationship around the zopiclone scaffold and could identify other promising candidates for further investigation. 5-Bromo-zopiclone would serve as a key reference compound within such a screening campaign.

Q & A

Q. How can ethical considerations be embedded in 5-Bromo-zopiclone studies involving animal models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.